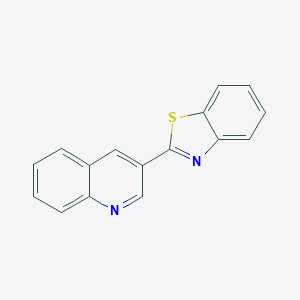![molecular formula C8H11ClO B062398 Bicyclo[4.1.0]heptane-1-carbonyl chloride CAS No. 165126-40-9](/img/structure/B62398.png)
Bicyclo[4.1.0]heptane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptane-1-carbonyl chloride, also known as norbornanecarbonyl chloride, is a chemical compound that belongs to the family of carbonyl chlorides. It is a white, crystalline solid that is used in various scientific research applications.1.0]heptane-1-carbonyl chloride.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the norbornane moiety into molecules. It is also used in the preparation of norbornane-based polymers and resins. Additionally, Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]heptane-1-carbonyl chloride is not well understood. However, it is believed to react with various nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively. These reactions are typically catalyzed by a base, such as pyridine or triethylamine.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[4.1.0]heptane-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic and irritant substance. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[4.1.0]heptane-1-carbonyl chloride in lab experiments is its high yield and purity. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using this compound is its toxicity and irritant properties. Care must be taken when handling the compound to prevent skin and eye irritation and respiratory distress.
Direcciones Futuras
There are several future directions for the use of Bicyclo[4.1.0]heptane-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel norbornane-based polymers and resins with unique properties. Additionally, the compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of Bicyclo[4.1.0]heptane-1-carbonyl chloride.
Métodos De Síntesis
Bicyclo[4.1.0]heptane-1-carbonyl chloride can be synthesized by reacting norbornene with phosgene. The reaction takes place at room temperature and produces a white, crystalline solid. The yield of the reaction is high, and the product can be purified by recrystallization.
Propiedades
Número CAS |
165126-40-9 |
|---|---|
Nombre del producto |
Bicyclo[4.1.0]heptane-1-carbonyl chloride |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
bicyclo[4.1.0]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-7(10)8-4-2-1-3-6(8)5-8/h6H,1-5H2 |
Clave InChI |
YYIPVODXFTUUFK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC2C1)C(=O)Cl |
SMILES canónico |
C1CCC2(CC2C1)C(=O)Cl |
Sinónimos |
Bicyclo[4.1.0]heptane-1-carbonyl chloride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



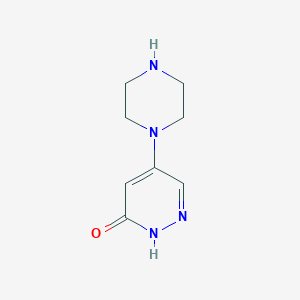
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
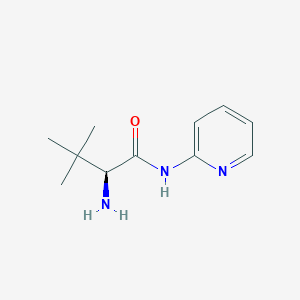
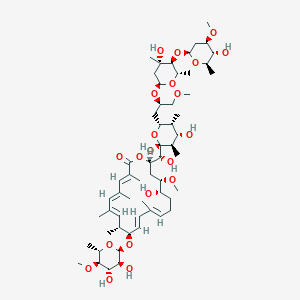
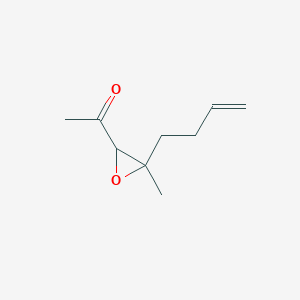
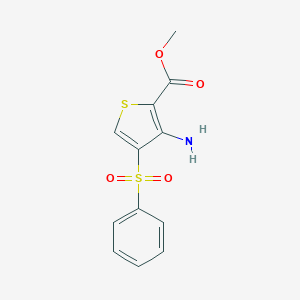

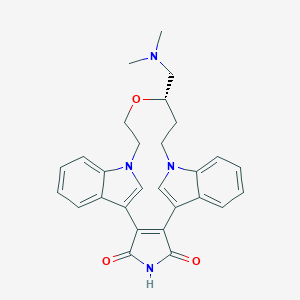
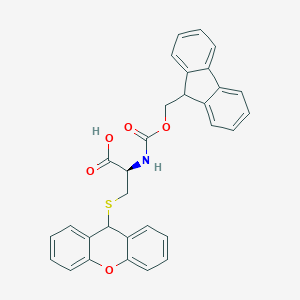
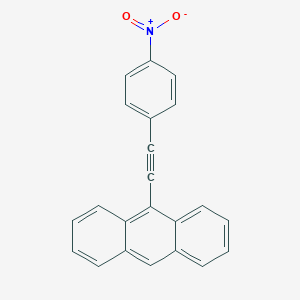
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
